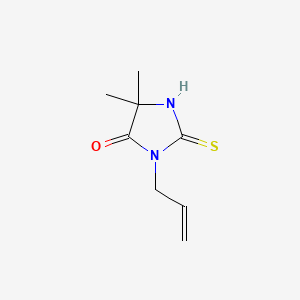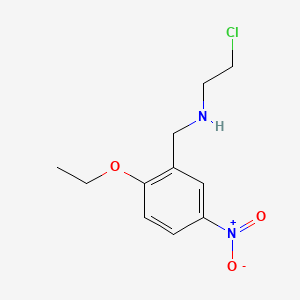
Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro-: is an organic compound that features a benzylamine structure with additional functional groups, including a chloroethyl group, an ethoxy group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro- typically involves the following steps:
Starting Materials: Benzylamine, 2-chloroethylamine, ethyl nitrite, and appropriate solvents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production may involve large-scale batch reactors or continuous flow systems to optimize the synthesis process. The use of catalysts and specific reaction conditions can enhance the efficiency and selectivity of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro- can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amino derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro- is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in studies to understand its interactions with biological systems and its potential as a bioactive molecule.
Medicine:
Drug Development: Due to its unique structure, this compound is explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro- involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Benzylamine: A simpler structure without the chloroethyl, ethoxy, and nitro groups.
N-(2-chloroethyl)benzylamine: Lacks the ethoxy and nitro groups.
2-ethoxy-5-nitrobenzylamine: Lacks the chloroethyl group.
Uniqueness: Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of these groups allows for diverse applications and interactions that are not possible with simpler analogs.
Propiedades
Número CAS |
56538-02-4 |
|---|---|
Fórmula molecular |
C11H15ClN2O3 |
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
2-chloro-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H15ClN2O3/c1-2-17-11-4-3-10(14(15)16)7-9(11)8-13-6-5-12/h3-4,7,13H,2,5-6,8H2,1H3 |
Clave InChI |
VMCCMKJABCHXOV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CNCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


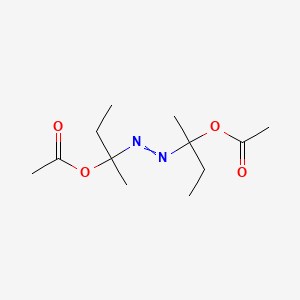
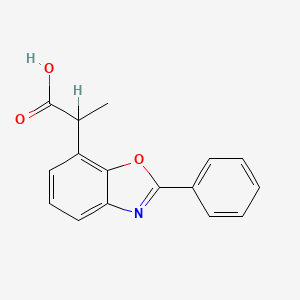
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)

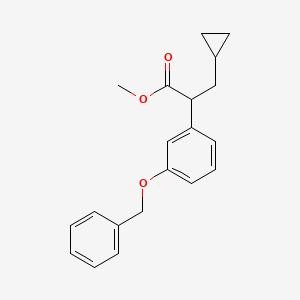
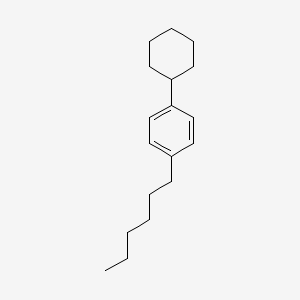

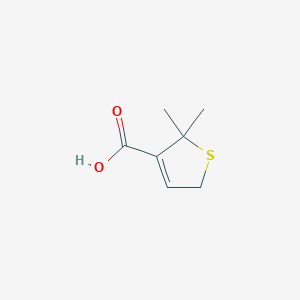
![3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one](/img/structure/B13949919.png)
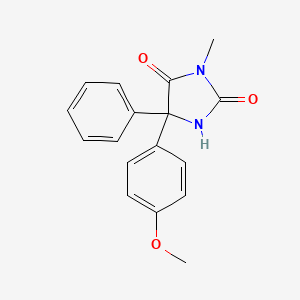
![2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B13949944.png)
![2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)
